molecular formula C₂₈H₂₉NO₁₃ B1146039 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate CAS No. 62346-10-5

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No.: B1146039
CAS No.: 62346-10-5
M. Wt: 587.53
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Description

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53. This compound is used in the preparation of a dopamine metabolite, making it significant in biochemical and pharmacological research.

Preparation Methods

The glucopyranosiduronic acid methyl ester and triacetate groups are then added through glycosylation and acetylation reactions, respectively. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and solvents like chloroform, dichloromethane, and ethyl acetate.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites, which are crucial in studying neurological functions and disorders. Its applications extend to:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Helps in understanding biochemical pathways involving dopamine.

    Medicine: Aids in the development of drugs targeting dopamine-related conditions.

    Industry: Utilized in the production of biochemical reagents and intermediates.

Mechanism of Action

The compound exerts its effects by participating in biochemical reactions that lead to the formation of dopamine metabolites. These metabolites interact with various molecular targets, including dopamine receptors and transporters, influencing neurological pathways and functions.

Comparison with Similar Compounds

Similar compounds include other glucopyranosiduronic acid derivatives and phenyl-based compounds with different substituents. Compared to these, 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

  • 4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester
  • 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid.

Properties

CAS No.

62346-10-5

Molecular Formula

C₂₈H₂₉NO₁₃

Molecular Weight

587.53

Synonyms

4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Origin of Product

United States

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